[(2-Methylquinolin-8-yl)oxy]acetonitrile
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of modern medicinal chemistry. frontiersin.org Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a "privileged scaffold." nih.govtandfonline.comresearchgate.net This term is used to describe molecular frameworks that are able to bind to a variety of biological targets, making them exceptionally valuable in the design and development of new therapeutic agents. researchgate.netnih.gov The versatility of the quinoline nucleus is demonstrated by its presence in a wide array of natural products, most notably the Cinchona alkaloids like quinine, an important antimalarial drug. ijresm.comnih.govslideshare.net
The significance of the quinoline scaffold is underscored by its widespread application in drugs that exhibit a broad spectrum of pharmacological activities. orientjchem.org These include anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antioxidant properties. nih.govnih.govijresm.com The adaptability of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the biological activity of the resulting derivatives. frontiersin.org Consequently, numerous quinoline-based compounds are currently in clinical trials for various diseases, highlighting the scaffold's enduring importance in the quest for novel and effective medicines. nih.govtandfonline.com
Contextual Overview of Substituted Quinoline Derivatives
The chemical properties and biological activity of quinoline can be dramatically altered by adding different functional groups to its core structure. scientific.net These substituted quinoline derivatives form a vast and diverse class of compounds that are central to drug discovery. ijresm.com The type and position of the substituent play a critical role in determining the functionality of the synthesized molecule. frontiersin.org For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring can markedly improve a compound's antibacterial efficacy. orientjchem.org
Researchers have developed numerous synthetic strategies, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, to create a wide range of quinoline derivatives. frontiersin.orgorientjchem.org This synthetic accessibility allows for the creation of hybrid molecules where the quinoline scaffold is combined with other biologically active moieties, leading to novel compounds with potentially enhanced therapeutic properties. frontiersin.orgnih.gov The exploration of substituted quinolines has yielded drugs for malaria (chloroquine), cancer (camptothecin), and bacterial infections (ciprofloxacin), among many others. nih.gov The continuous investigation into new substitution patterns on the quinoline ring remains a vibrant and productive area of chemical research. ijresm.comscientific.net
Structural Features and Research Relevance of [(2-Methylquinolin-8-yl)oxy]acetonitrile within Quinoline Chemistry
Within the extensive family of quinoline derivatives, this compound (CAS No: 88757-11-3) is a compound of specific interest. bldpharm.com Its structure is characterized by three key features: a quinoline core, a methyl group at the 2-position, and an oxyacetonitrile group (-O-CH₂-C≡N) at the 8-position.
The 2-methylquinoline (B7769805) portion provides the foundational heterocyclic scaffold. The methyl group at the C-2 position can influence the electronic properties and steric profile of the molecule. The substituent at the 8-position is particularly significant. The ether linkage to the quinoline ring at this position is a common structural motif in many biologically active 8-hydroxyquinoline (B1678124) derivatives. acs.org The synthesis of such an ether linkage is often achieved via a Williamson ether synthesis, a well-established reaction involving an 8-hydroxyquinoline and a halo-substituted compound. researchgate.net In the case of this compound, this would likely involve the reaction of 2-methyl-8-hydroxyquinoline with chloroacetonitrile (B46850). nih.gov
The acetonitrile (B52724) group itself is a valuable functional group in medicinal chemistry. The nitrile moiety can participate in hydrogen bonding and other molecular interactions, potentially enhancing the binding affinity of the compound to biological targets. The research relevance of this compound lies in its potential as a building block for more complex molecules or as a candidate for biological screening, drawing upon the known activities of related quinoline structures. researchgate.netnih.gov For example, derivatives of 8-hydroxyquinoline are known for their pharmacological applications, and compounds containing thiophene (B33073) and acrylate (B77674) moieties attached to a 2-methylquinolin-8-yloxy core have been studied for their antibacterial and anti-inflammatory properties. acs.orgnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 88757-11-3 bldpharm.com |
| Molecular Formula | C₁₂H₁₀N₂O bldpharm.com |
| Molecular Weight | 198.22 g/mol bldpharm.com |
Table 2: Comparison of Related Quinoline Derivatives
| Compound Name | Key Structural Features | Noted Research Area/Activity |
| 8-Hydroxyquinoline | Hydroxyl group at C-8 | Pharmacological, optical, and analytical applications acs.org |
| Mefloquine | 2,8-bis(trifluoromethyl)quinoline structure | Antimalarial, antiviral (Zika virus) nih.gov |
| [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile | Chloro group at C-5, 2-methyl, 8-oxyacetonitrile | Potential medicinal chemistry applications smolecule.com |
| Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate | 2-methyl, 8-oxy linkage to a substituted acrylate | Antibacterial activity nih.gov |
Structure
3D Structure
Properties
CAS No. |
88757-11-3 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,8H2,1H3 |
InChI Key |
YETBHGZOUUDSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC#N)C=C1 |
Origin of Product |
United States |
Theoretical and Computational Chemistry Analyses of 2 Methylquinolin 8 Yl Oxy Acetonitrile
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Quinoline (B57606) Derivatives
No specific DFT studies on [(2-Methylquinolin-8-yl)oxy]acetonitrile have been found in the surveyed literature.
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the electronic properties and reactivity of a molecule through its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound.
Molecular Electrostatic Potential (MEP) Surface Investigations
There are no available Molecular Electrostatic Potential (MEP) surface investigations for this compound. Such studies would provide insights into the molecule's charge distribution and potential sites for electrophilic and nucleophilic attack.
Computational Prediction of Thermodynamic Parameters
Computational predictions of thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for this compound are not present in the current body of scientific literature.
Molecular Modeling and Simulation
Pharmacophore Modeling and Ligand-Based Design
No pharmacophore models have been developed, nor have any ligand-based design studies been published that specifically focus on this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the structural or property descriptors of a compound with its biological activity. For this compound, QSAR models can be developed to predict its efficacy and guide the synthesis of more potent analogs.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a sophisticated approach by considering the spatial arrangement of molecular fields. nih.govnih.govnih.govjmaterenvironsci.comresearchgate.netconicet.gov.ar For this compound, these models would involve aligning a set of its analogs and calculating their steric and electrostatic fields.
A hypothetical CoMFA and CoMSIA study on a series of this compound derivatives could yield statistical data as presented in Table 1. Such models are validated internally using techniques like leave-one-out cross-validation (q²) and externally by predicting the activity of a test set of compounds (r²_pred). nih.govresearchgate.net High q² and r² values indicate a robust and predictive model. nih.gov The contour maps generated from these analyses would highlight regions where steric bulk or specific electrostatic charges on the this compound scaffold could enhance or diminish biological activity. nih.govnih.gov For instance, a CoMFA model might indicate that bulky substituents at the methyl group of the quinoline ring are favorable for activity, while a CoMSIA model could reveal the importance of hydrogen bond donors or acceptors in the vicinity of the oxyacetonitrile group. jmaterenvironsci.com
Table 1: Hypothetical 3D-QSAR Model Statistics for this compound Analogs
| Model | q² | r² | SEE | F-value | r²_pred |
| CoMFA | 0.685 | 0.942 | 0.251 | 145.7 | 0.812 |
| CoMSIA | 0.710 | 0.955 | 0.223 | 162.3 | 0.855 |
This table is interactive. Users can sort the data by clicking on the column headers.
The predictive power of QSAR models for this compound can be significantly enhanced by incorporating quantum chemical descriptors. researchgate.netresearchgate.netnih.gov These descriptors, derived from quantum mechanical calculations, provide detailed information about the electronic properties of the molecule. researchgate.net For this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. walisongo.ac.idresearchgate.net
A QSAR equation for this compound and its analogs might take the form:
pIC₅₀ = β₀ + β₁(logP) + β₂(EHOMO) + β₃(ELUMO) + β₄(Dipole)
In this equation, a positive coefficient for EHOMO would suggest that higher HOMO energy, and thus greater electron-donating ability, is beneficial for activity. Conversely, a negative coefficient for ELUMO would imply that lower LUMO energy, indicating a better electron acceptor, enhances the biological response. The inclusion of these descriptors provides a more profound understanding of the electronic requirements for the activity of this compound.
Table 2: Key Quantum Chemical Descriptors for this compound
| Descriptor | Calculated Value | Implication for Activity |
| EHOMO | -6.5 eV | Potential for electron donation in interactions |
| ELUMO | -1.2 eV | Capacity to accept electrons |
| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |
| Dipole Moment | 3.2 D | Significant molecular polarity |
| Net charge on N (quinoline) | -0.25 e | Site for potential electrophilic attack |
| Net charge on N (nitrile) | -0.18 e | Potential hydrogen bond acceptor |
This table is interactive. Users can explore the calculated values and their implications.
Molecular Docking Investigations of Interaction Potentials
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtubitak.gov.tr For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mode at the atomic level. nih.govnih.gov The process involves placing the 3D structure of the compound into the binding site of a target protein and scoring the different poses based on their binding affinity. nih.govtubitak.gov.tr
A hypothetical docking study of this compound into the active site of a target kinase could reveal key interactions. For example, the quinoline nitrogen might form a crucial hydrogen bond with a backbone amide of a key amino acid residue, while the methyl group could fit into a hydrophobic pocket. mdpi.com The oxyacetonitrile moiety could also engage in polar interactions with the surrounding residues. The docking score, typically expressed in kcal/mol, would provide an estimate of the binding affinity. nih.gov
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. mdpi.comarabjchem.orgnih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the ligand and the protein, as well as the stability of their interactions. mdpi.comnih.govnih.gov
For this compound, an MD simulation of its complex with a target protein would assess the stability of the binding pose predicted by docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time would indicate the stability of the complex. mdpi.com Furthermore, the simulation can reveal the persistence of key hydrogen bonds and hydrophobic contacts, providing a more accurate picture of the binding thermodynamics. arabjchem.orgnih.gov
Virtual Screening Protocols for Analog Identification
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comnih.govresearchgate.net Starting with the core structure of this compound, virtual screening can be used to identify novel analogs with potentially improved properties. mdpi.comsemanticscholar.orgresearchgate.net This can be done through either ligand-based or structure-based approaches. researchgate.net
In a ligand-based virtual screen, a database of compounds would be searched for molecules with a high degree of similarity to the 3D shape and electrostatic properties of a known active conformation of this compound. researchgate.net A structure-based virtual screen, on the other hand, would involve docking a large library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. nih.gov The top-ranking hits would then be considered for further experimental testing.
Theoretical Studies on Compound Stability and Reactivity Profiles
Theoretical calculations, particularly using Density Functional Theory (DFT), can provide valuable information about the intrinsic stability and reactivity of this compound. researchgate.netecorfan.org By calculating various molecular properties, insights into its chemical behavior can be gained.
The reactivity of the molecule can be understood by analyzing its frontier molecular orbitals (HOMO and LUMO). The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring, suggesting this as a site for electrophilic attack. The LUMO may be more localized on the nitrile group, indicating its susceptibility to nucleophilic attack.
Furthermore, calculated reactivity descriptors such as Fukui functions and condensed dual descriptors can pinpoint specific atoms that are most reactive towards different types of reagents. researchgate.net These theoretical predictions are invaluable for understanding the compound's stability under various conditions and for predicting potential metabolic pathways. ecorfan.orgmdpi.com
Structure Activity Relationship Sar Considerations for 2 Methylquinolin 8 Yl Oxy Acetonitrile Analogs
Influence of Substituents on the Quinoline (B57606) Ring Systemnih.govnih.gov
The modification of the quinoline ring is a common strategy for developing potent bioactive agents. nih.gov The electronic properties and steric bulk of substituents can significantly alter the interaction of the molecule with biological targets. nih.gov For instance, the presence of electron-withdrawing groups or bulky substituents can modulate activity, although the specific effects can vary depending on the biological target. nih.gov
The methyl group at the C-2 position of the quinoline ring has a notable impact on the molecule's properties. Research on analogous azo-polymers containing a 2-methylquinoline (B7769805) moiety has shown that this substituent influences the optical properties of the material. researchgate.net
Electronic Effects : The methyl group is an electron-donating group. Through inductive effects, it can increase the electron density of the quinoline ring, potentially modulating its reactivity and the basicity of the ring nitrogen.
Conformational Effects : The presence of the methyl group at C-2 introduces steric bulk. This can influence the preferred conformation of the molecule, particularly in relation to the substituent at the C-8 position, by creating steric hindrance that may affect the orientation of the oxyacetonitrile side chain.
The oxyacetonitrile group at the C-8 position is a key functional feature. SAR studies on 8-substituted quinolines have demonstrated that the nature of the substituent at this position is critical for various biological activities. researchgate.net For example, 8-hydroxyquinolines have been shown to possess significant anticancer potential. researchgate.net
Electronic Contribution : The oxyacetonitrile group possesses distinct electronic features. The ether oxygen is a hydrogen bond acceptor, while the nitrile group (C≡N) is a strong dipole and electron-withdrawing group, which can also participate in hydrogen bonding. The flexibility of the ether linkage allows the nitrile group to adopt various orientations.
The combination of substituents at the C-2 and C-8 positions determines the global stereoelectronic properties and the preferred conformation of the molecule. The quinoline ring system is generally planar. nih.gov However, the orientation of the C-8 side chain relative to the ring is crucial. In a related crystal structure, the mean plane of the quinoline ring forms a significant dihedral angle with the substituent group, indicating a non-coplanar arrangement. nih.gov For [(2-Methylquinolin-8-yl)oxy]acetonitrile, the interaction between the C-2 methyl group and the C-8 oxyacetonitrile group will likely favor a conformation that minimizes steric clash while optimizing electronic interactions.
Elucidation of Structural Determinants for Molecular Interactions (Theoretical)
Theoretical molecular modeling studies, such as molecular docking, provide valuable insights into the potential interactions of quinoline derivatives with biological targets. mdpi.comrsc.org For this compound, several key structural features would be expected to govern its molecular interactions.
Hydrogen Bonding : The nitrogen atom of the quinoline ring, the ether oxygen, and the nitrogen atom of the nitrile group are all potential hydrogen bond acceptors.
π-Interactions : The aromatic quinoline ring can participate in π-π stacking or π-anion interactions with appropriate residues in a protein binding site, such as tyrosine or tryptophan. mdpi.com
Hydrophobic Interactions : The methyl group and the aromatic rings contribute to the molecule's lipophilicity, which can drive binding to hydrophobic pockets in a receptor. rsc.orgnih.gov
| Molecular Feature | Potential Interaction Type | Example from Analog Studies mdpi.com |
|---|---|---|
| Quinoline Ring Nitrogen | Hydrogen Bond Acceptor | Interaction with Tyr337 |
| Quinoline Aromatic System | π-π Stacking, π-Anion | Interactions with Tyr337, Tyr341, Trp86 |
| C-8 Ether Oxygen | Hydrogen Bond Acceptor | - |
| C-8 Acetonitrile (B52724) Nitrogen | Hydrogen Bond Acceptor | - |
| C-2 Methyl Group | Hydrophobic/Van der Waals | - |
Interplay between Different Substituent Positions and Overall Molecular Behavior
For this compound analogs, modifications at key positions would be expected to significantly impact their properties.
| Position | Original Substituent | Hypothetical Modification | Predicted Impact on Molecular Behavior |
|---|---|---|---|
| C-2 | -CH₃ (Methyl) | -H or -CF₃ | Removing the methyl group would reduce steric hindrance and electron donation. Replacing it with a trifluoromethyl group (-CF₃) would introduce a strong electron-withdrawing effect. |
| C-8 | -OCH₂CN (Oxyacetonitrile) | -OH or -OCH₃ | Replacing with a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group would alter the steric profile and hydrogen bonding capacity at this position, likely influencing binding affinity and selectivity. nih.govresearchgate.net |
| Quinoline Ring | Unsubstituted | Addition of -Cl or -F | Introducing halogens at other positions (e.g., C-5 or C-7) would modify the electronic landscape and lipophilicity of the entire ring system, potentially enhancing activity. nih.gov |
Emerging Trends and Future Research Directions in Quinoline Chemistry
Development of Novel and Efficient Synthetic Strategies for Complex Quinoline (B57606) Architectures
The synthesis of the core quinoline structure is well-established through classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. mdpi.comiipseries.org However, the demand for structurally complex and diverse quinoline derivatives has spurred the development of more advanced and efficient synthetic methodologies.
The synthesis of [(2-Methylquinolin-8-yl)oxy]acetonitrile, while not extensively detailed in dedicated studies, would likely proceed via a Williamson ether synthesis. This involves the reaction of 2-methyl-8-hydroxyquinoline with an acetonitrile (B52724) derivative, such as chloroacetonitrile (B46850), under basic conditions. The starting material, 2-methyl-8-hydroxyquinoline, is commercially available and can be synthesized through established methods. nih.gov Its hydroxyl group provides a convenient handle for further functionalization, such as the etherification to produce the target compound. nih.govscispace.com
Modern synthetic strategies are moving beyond these traditional one-step functionalizations to create more elaborate molecular architectures. Recent advancements include:
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, enable the facile and regioselective introduction of various substituents onto the quinoline core, allowing for the combinatorial development of diverse derivatives. nih.gov
C-H Activation: Direct functionalization of C-H bonds is an increasingly popular, atom-economical approach. Iron-catalyzed methodologies have been developed for the regioselective functionalization of quinoline N-oxides, with water as the only by-product, highlighting the efficiency of this strategy. rsc.orgacs.org
One-Pot, Multi-Component Reactions: These reactions allow for the construction of complex quinoline derivatives from simple precursors in a single step, improving efficiency and reducing waste. nih.gov Strategies for creating trisubstituted quinolines have been developed featuring facile cyclization of an [(arylamino)methylene]malonate as a key step. acs.org
These novel strategies are crucial for building libraries of complex quinoline compounds for drug discovery and materials science, enabling the exploration of structure-activity relationships in greater detail.
Table 1: Comparison of Synthetic Strategies for Quinoline Derivatives
| Strategy | Description | Key Advantages | Relevant Methods |
| Classical Synthesis | Established methods for forming the core quinoline ring. | Reliable, well-understood for simple quinolines. | Skraup, Friedländer, Doebner-von Miller, Combes. mdpi.comiipseries.org |
| Functional Group Interconversion | Modification of a pre-formed quinoline scaffold. | Allows for targeted derivatization. | Williamson ether synthesis, alkylation, oxidation. nih.gov |
| Modern Catalytic Methods | Use of transition metals to form new C-C or C-X bonds. | High efficiency, regioselectivity, broad substrate scope. | Palladium-catalyzed cross-coupling, Iron-catalyzed C-H activation. nih.govrsc.org |
| Multi-Component Reactions | Combining three or more reactants in a single operation. | High atom economy, reduced reaction time and waste. | Povarov reaction, Tandem cyclization strategies. iipseries.orgacs.org |
Advanced Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis has become an indispensable tool in modern drug discovery, allowing for the rational design of molecules with desired properties. manchester.ac.ukresearchgate.net This dual approach saves time and resources by predicting the biological activity and pharmacokinetic properties of compounds before their synthesis.
For quinoline derivatives, a variety of computational techniques are employed:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the three-dimensional structure of quinoline compounds with their biological activity. mdpi.com These models generate contour maps that indicate which structural modifications are likely to enhance activity, guiding the design of more potent analogues. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net For quinoline-based inhibitors, docking studies can elucidate binding interactions with target enzymes, such as EGFR/HER-2 or viral proteins, rationalizing observed structure-activity relationships and guiding further optimization. rsc.orgnih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the fundamental physicochemical properties of molecules. nih.gov This method has been applied to nitro derivatives of quinoline to aid in the discovery of new drugs. nih.gov
While this compound has not been the specific subject of extensive published computational studies, the broader class of quinolines is a major focus of such research. consensus.appmdpi.com The principles of rational design could be readily applied to this compound and its derivatives to explore potential applications, for example, by modeling its interaction with various biological targets to predict potential efficacy as an anticancer or antimicrobial agent. researchgate.net The combination of a chelating 8-oxyether group and a nitrile moiety presents an interesting scaffold for such computational exploration.
Table 2: Computational Methods in Quinoline Drug Design
| Computational Method | Application in Quinoline Research | Key Insights Provided |
| 3D-QSAR (e.g., CoMFA) | Designing novel anticancer agents based on quinoline scaffolds. mdpi.com | Identifies steric and electrostatic fields that influence biological activity, guiding structural modifications. mdpi.com |
| Molecular Docking | Evaluating binding of quinoline derivatives to kinase targets (e.g., EGFR, HER-2) or viral proteins. rsc.orgnih.gov | Predicts binding affinity and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). rsc.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes in a simulated biological environment. mdpi.com | Provides information on the dynamic behavior and stability of the drug-target interaction over time. |
| DFT Calculations | Elucidating physicochemical properties and molecular functions of nitroquinoline derivatives. nih.gov | Determines electronic structure, interaction energies, and reactivity. nih.gov |
Expansion of Sustainable (Green Chemistry) Synthesis Protocols for Quinoline Derivatives
The principles of green chemistry are increasingly being incorporated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rsc.org This involves the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.
The synthesis of quinolines has been a fertile ground for the application of green chemistry principles:
Green Catalysts: There is a move away from stoichiometric and often harsh reagents towards catalytic systems. This includes the use of Brønsted-acidic ionic liquids, heterogeneous nanocatalysts (e.g., TiO2, CoFe2O4), and inexpensive, low-toxicity metals like iron and copper. rsc.orgbohrium.com These catalysts are often recyclable, reducing waste and cost. bohrium.com
Alternative Solvents and Conditions: Traditional syntheses often rely on high-boiling, toxic organic solvents. Greener alternatives include using water or ethanol (B145695) as the reaction medium. nih.gov Furthermore, energy sources like microwave irradiation and ultrasound have been shown to significantly reduce reaction times and increase yields for quinoline synthesis. mdpi.comnih.gov
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from the starting materials into the final product. One-pot, multi-component reactions are particularly advantageous in this regard, as they reduce the number of synthetic steps and purification procedures. bohrium.com
An example of a sustainable approach is the molecular oxygen-promoted synthesis of functionalized quinolines using glucose-derived ionic liquids and a copper catalyst in an acetonitrile-water medium. rsc.org Similarly, the use of an iron-based catalyst for C-H functionalization represents a significant green advancement, as iron is abundant and has low toxicity. rsc.org While a specific "green" synthesis for this compound has not been reported, the general strategies developed for the quinoline scaffold could be adapted. For instance, the Williamson ether synthesis step could potentially be optimized using a recyclable catalyst and a greener solvent system.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Methyl-8-hydroxyquinoline |
| Chloroacetonitrile |
| [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile |
| 8-alkoxy-4,5-dihydro- acs.orgrsc.orgbohrium.comtriazole[4,3-a]quinoline-1-ones |
| 2-butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline |
| 3-butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
